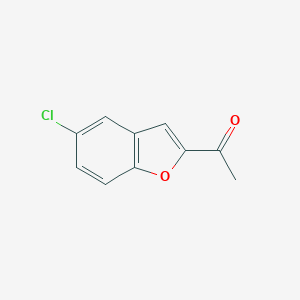

1-(5-Chloro-1-benzofuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKKDXCKRYPNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384535 | |

| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-32-8 | |

| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(5-chloro-1-benzofuran-2-yl)ethanone, a key intermediate in the development of novel therapeutics. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to facilitate the efficient laboratory-scale preparation of this compound.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules and approved pharmaceuticals. The inherent versatility of the benzofuran scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. This guide details a robust and efficient two-step synthesis commencing from commercially available starting materials.

Primary Synthetic Pathway

The most common and efficient synthesis of this compound originates from 5-chlorosalicylaldehyde. The pathway involves two key transformations: the formation of the 5-chlorobenzofuran ring system, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 2-position.

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key parameters for the primary synthetic steps.

| Reaction Step | Starting Material(s) | Product | Typical Yield (%) | Reference(s) |

| Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Ethyl 5-chlorobenzofuran-2-carboxylate | 84.8% | [1][2] |

| Friedel-Crafts Acylation of 5-Chlorobenzofuran | 5-Chlorobenzofuran, Acetyl chloride | This compound | 70-85% (Estimated) | [3] |

Experimental Protocols

Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This procedure details the formation of the benzofuran ring system from 5-chlorosalicylaldehyde.

Materials:

-

5-Chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 eq) and caesium carbonate (1.5 eq) in a mixture of DMF and acetonitrile.

-

To the stirred solution, slowly add ethyl bromoacetate (1.0 - 1.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Stir the mixture vigorously to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with deionized water and dry it under vacuum to yield Ethyl 5-chlorobenzofuran-2-carboxylate.

Quantitative Data (per 10 mmol of 5-chlorosalicylaldehyde): [1]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| 5-Chlorosalicylaldehyde | 156.57 | 1.0 | 1.57 g |

| Ethyl bromoacetate | 167.00 | 1.0 - 1.2 | 1.67 g - 2.00 g |

| Caesium carbonate | 325.82 | 1.5 | 4.89 g |

| Ethyl 5-chlorobenzofuran-2-carboxylate | 224.64 | - | Theoretical Yield: 2.25 g |

Hydrolysis and Decarboxylation to 5-Chlorobenzofuran (Optional Intermediate Step)

While Friedel-Crafts acylation can sometimes be performed directly on the ester, the reaction is often more efficient on the parent heterocycle. This requires hydrolysis of the ester to the carboxylic acid, followed by decarboxylation.

4.2.1. Hydrolysis of Ethyl 5-chlorobenzofuran-2-carboxylate

Procedure:

-

Suspend Ethyl 5-chlorobenzofuran-2-carboxylate in a mixture of ethanol, 5% aqueous sodium hydroxide, and water in a sealed microwave vial.

-

Heat the mixture in a microwave reactor for 10 minutes at 50 °C.

-

Pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 5-chlorobenzofuran-2-carboxylic acid.

4.2.2. Decarboxylation of 5-Chlorobenzofuran-2-carboxylic acid

Procedure:

-

Heat the 5-chlorobenzofuran-2-carboxylic acid neat or in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

The crude 5-chlorobenzofuran can be purified by distillation or chromatography.

Friedel-Crafts Acylation of 5-Chlorobenzofuran

This protocol is adapted from established procedures for the acylation of similar heterocyclic substrates.[3]

Materials:

-

5-Chlorobenzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.

-

Dissolve acetyl chloride (1.0 - 1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

-

Dissolve 5-chlorobenzofuran (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 5-chlorobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture back down to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Experimental workflow for the Friedel-Crafts acylation of 5-chlorobenzofuran.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving the formation of a 5-chlorobenzofuran intermediate followed by Friedel-Crafts acylation, represents an efficient and reliable method for obtaining the target compound. The provided quantitative data and step-by-step experimental procedures are intended to support researchers in the successful implementation of this synthesis in a laboratory setting.

References

An In-depth Technical Guide on the Chemical Properties of 1-(5-chloro-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the benzofuran derivative, 1-(5-chloro-1-benzofuran-2-yl)ethanone. The information is compiled from various scientific sources to support research and development in medicinal chemistry and related fields.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1646-32-8 |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.62 g/mol |

| InChI Code | 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |

| InChI Key | CRKKDXCKRYPNFM-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Stored at ambient temperature. |

| Melting Point | 104 °C | This value is for the related compound 5-chloro-3-methyl-2-acetyl benzofuran and may serve as an estimate[1]. The precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, has a melting point of 54-56 °C[2]. |

| Boiling Point | Not available | Data for the specific compound is not available. For comparison, the boiling point of the unchlorinated analog, 1-(benzofuran-2-yl)ethanone, is 110-113 °C at 3 mmHg. |

| Solubility | Not available | Specific solubility data in common solvents has not been reported. |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194 and a characteristic M+2 peak at m/z 196 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom[1][3].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1670-1690 cm⁻¹. For a similar compound, 5-chloro-3-methyl-2-acetyl benzofuran, a C=O stretch was observed at 1674 cm⁻¹[1]. Aromatic C-H stretching vibrations are anticipated in the range of 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic and benzofuran ring systems will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is also expected, typically in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring and the methyl protons of the acetyl group. The exact chemical shifts and coupling constants will depend on the specific solvent used. For a related compound, 5-chloro-3-methyl-2-acetyl benzofuran, the methyl protons of the acetyl group appear as a singlet at δ 2.6 ppm, and the aromatic protons are observed as a multiplet in the range of δ 7.4-7.6 ppm[1].

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >190 ppm).

Synthesis of this compound

A common and effective method for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base.

Experimental Protocol: Two-Step Synthesis from 5-Chlorosalicylaldehyde

This synthesis follows a well-established pathway for the formation of the benzofuran ring system.

Step 1: Synthesis of 5-chloro-2-acetyl benzofuran

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde in a suitable solvent such as ethanol or acetone, add an equimolar amount of chloroacetone.

-

Base Addition: Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene to yield 5-chloro-2-acetyl benzofuran (a common name for this compound)[1].

References

In-depth Technical Guide to 1-(5-Chlorobenzofuran-2-yl)ethanone (CAS Number: 1646-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chlorobenzofuran-2-yl)ethanone (CAS No. 1646-32-8), a halogenated benzofuran derivative of significant interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into the extensive research on the biological activities of the broader benzofuran scaffold, with a particular focus on anticancer, antimicrobial, and anti-inflammatory properties that are relevant to the potential applications of this specific compound. Detailed experimental protocols for key biological assays are provided to facilitate further investigation. While specific signaling pathways for 1-(5-Chlorobenzofuran-2-yl)ethanone are not yet fully elucidated, this guide presents potential mechanisms of action based on studies of structurally related compounds, illustrated through logical diagrams.

Chemical and Physical Properties

1-(5-Chlorobenzofuran-2-yl)ethanone, also known as 2-acetyl-5-chlorobenzofuran, is a solid, crystalline compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1646-32-8 | |

| Molecular Formula | C₁₀H₇ClO₂ | [1] |

| Molecular Weight | 194.61 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 97 °C | |

| Boiling Point | 293 °C at 760 mmHg | |

| Purity | Typically ≥98% | [1] |

Synthesis and Characterization

The synthesis of 1-(5-chlorobenzofuran-2-yl)ethanone can be achieved through various established methods for benzofuran ring formation. A common and effective approach is the reaction of a substituted salicylaldehyde with an α-halo ketone.

General Synthesis Workflow

The synthesis of 1-(5-chlorobenzofuran-2-yl)ethanone typically involves the Claisen-Schmidt condensation.[2] The general workflow is depicted below.

Caption: General synthesis workflow for 1-(5-Chlorobenzofuran-2-yl)ethanone.

Detailed Experimental Protocol for Synthesis

A representative protocol for the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone is as follows:[2]

-

Reaction Setup: In a round-bottom flask, combine 5-chlorosalicylaldehyde, chloroacetone, and potassium carbonate.

-

Solvent Addition: Add a suitable solvent, such as acetone.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Biological Activities and Potential Therapeutic Applications

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3]

Anticancer Activity

Derivatives of 1-(5-Chlorobenzofuran-2-yl)ethanone have demonstrated significant potential as anticancer agents. Studies on related benzofuran compounds have shown mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Potential Anticancer Mechanisms of Action:

-

Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-7, and an increase in intracellular reactive oxygen species (ROS).[4][5]

-

Cell Cycle Arrest: Certain benzofuran compounds can arrest the cell cycle at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[6]

-

Modulation of Signaling Pathways: While not yet specifically demonstrated for 1-(5-Chlorobenzofuran-2-yl)ethanone, other benzofuran derivatives have been found to modulate key oncogenic signaling pathways, including the p53, PI3K/Akt/mTOR, and ERK pathways.[3]

Caption: Potential anticancer mechanism of action for benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have been investigated for their activity against a range of microbial pathogens. Chalcone derivatives of this compound have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran compounds is another area of active research. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cancer cells.[4][5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1-(5-Chlorobenzofuran-2-yl)ethanone and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of a compound.[9]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a solution of 1-(5-Chlorobenzofuran-2-yl)ethanone at a known concentration to the wells.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Conclusion

1-(5-Chlorobenzofuran-2-yl)ethanone is a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The broader class of benzofuran derivatives has demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory research. While the specific molecular mechanisms and signaling pathways for 1-(5-Chlorobenzofuran-2-yl)ethanone require further investigation, the existing body of research on related compounds provides a strong rationale for its continued exploration in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. ijpbs.com [ijpbs.com]

- 11. jopcr.com [jopcr.com]

In-Depth Technical Guide: Structure Elucidation of 1-(5-chloro-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a benzofuran derivative of interest in medicinal chemistry. This document details the synthetic protocol, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

This compound is a heterocyclic ketone with the molecular formula C₁₀H₇ClO₂. Its structure consists of a benzofuran core chlorinated at the 5-position and substituted with an acetyl group at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1646-32-8 |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound can be achieved via the Perkin-Oglialoro reaction, a well-established method for the synthesis of benzofurans. This involves the condensation of a substituted salicylaldehyde with an α-halo ketone in the presence of a base.

Reaction Scheme:

Figure 2: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or ethanol, add chloroacetone (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

-

Reaction Execution: The reaction mixture is stirred at reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J ≈ 2.0 Hz | 1H | H-4 |

| ~7.55 | d, J ≈ 8.8 Hz | 1H | H-7 |

| ~7.45 | dd, J ≈ 8.8, 2.0 Hz | 1H | H-6 |

| ~7.30 | s | 1H | H-3 |

| ~2.60 | s | 3H | -COCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | C=O |

| ~155.0 | C-7a |

| ~152.0 | C-2 |

| ~130.0 | C-5 |

| ~128.5 | C-3a |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~113.0 | C-7 |

| ~112.0 | C-3 |

| ~26.5 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch (furan ring) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194/196 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 179/181 | Moderate | [M - CH₃]⁺ |

| 151/153 | High | [M - COCH₃]⁺ |

| 115 | Moderate | [C₇H₄O]⁺ (Benzofuran fragment after loss of Cl and CO) |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Figure 3: Workflow for the structure elucidation of this compound.

Conclusion

This technical guide has outlined the essential steps for the synthesis and comprehensive structure elucidation of this compound. By following the detailed experimental protocols and utilizing the provided spectroscopic data for comparison, researchers can confidently identify and characterize this compound for further investigation in drug discovery and development. The benzofuran scaffold is a common motif in biologically active molecules, and a thorough understanding of the structure of its derivatives is crucial for advancing medicinal chemistry research.[1][2]

References

An In-depth Technical Guide on 1-(5-chloro-1-benzofuran-2-yl)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1-(5-chloro-1-benzofuran-2-yl)ethanone and its derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a 5-chloro substituent and a 2-acetyl group offers a unique chemical entity for further exploration and development in drug discovery.

Core Chemical Structure and Synthesis

The core structure, this compound (CAS No. 1646-32-8), serves as a key intermediate for the synthesis of a variety of derivatives.[4]

Molecular Formula: C₁₀H₇ClO₂ Molecular Weight: 194.62 g/mol

General Synthesis Pathway

The synthesis of 2-acetyl-benzofuran derivatives, including the 5-chloro analog, typically starts from a corresponding substituted o-hydroxyacetophenone. A common and effective method is the reaction with chloroacetone.[2][5]

Below is a generalized experimental workflow for the synthesis of the core structure and its subsequent modification.

Caption: General synthesis and derivatization workflow for this compound.

Experimental Protocol: Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives (Adapted for 5-chloro analog)

This protocol is adapted from the synthesis of similar benzofuran derivatives.[2][5]

-

Starting Materials: An appropriately substituted o-hydroxyacetophenone (e.g., 5-chloro-2-hydroxyacetophenone) and chloroacetone.

-

Reaction: The o-hydroxyacetophenone and chloroacetone are refluxed in a solvent such as dry acetone or DMF, with a base like anhydrous potassium carbonate to facilitate the cyclization.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system as the eluent.

Biological Activity and Therapeutic Potential

Benzofuran derivatives are known for a wide spectrum of biological activities.[1][3] The this compound scaffold is of particular interest in oncology and infectious diseases.

Anticancer Activity

Many benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][5] The mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, or the induction of apoptosis.

Key Molecular Targets:

-

Cyclin-Dependent Kinase 2 (CDK2): Benzofuran-piperazine hybrids have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzofuran-based chalcones have shown inhibitory effects on VEGFR-2, a critical component in tumor angiogenesis.[4]

-

Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis in cancer cells, often through the generation of Reactive Oxygen Species (ROS) and activation of caspase pathways.[1][3][5]

The diagram below illustrates a potential signaling pathway inhibited by benzofuran derivatives, leading to reduced cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1646-32-8 this compound AKSci 5282AD [aksci.com]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. The information is presented to facilitate its use in research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS Number: 1646-32-8). This data is essential for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d | 1H | H-4 |

| 7.55 | d | 1H | H-7 |

| 7.45 | s | 1H | H-3 |

| 7.35 | dd | 1H | H-6 |

| 2.60 | s | 3H | -COCH₃ |

Solvent: CDCl₃. The assignments are based on analogous benzofuran structures.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 188.5 | C=O |

| 155.0 | C-7a |

| 152.0 | C-2 |

| 130.0 | C-5 |

| 128.5 | C-3a |

| 125.0 | C-6 |

| 123.0 | C-4 |

| 113.0 | C-7 |

| 112.5 | C-3 |

| 28.0 | -COCH₃ |

Solvent: CDCl₃. The assignments are based on analogous benzofuran structures.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (benzofuran) |

| ~820 | Strong | C-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 194/196 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of Cl) |

| 179/181 | ~70 / 23 | [M-CH₃]⁺ |

| 151/153 | ~40 / 13 | [M-COCH₃]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol outlines a common and effective method for the synthesis of this compound, adapted from established procedures for analogous benzofuran derivatives. The reaction proceeds via the condensation of 5-chlorosalicylaldehyde with chloroacetone.

Materials:

-

5-chlorosalicylaldehyde

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Addition of Chloroacetone: To the stirred suspension, add chloroacetone (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone or DMF.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Potential Mechanism of Action of 1-(5-chloro-1-benzofuran-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a hypothesized mechanism of action for 1-(5-chloro-1-benzofuran-2-yl)ethanone based on available scientific literature for structurally related benzofuran derivatives. No direct experimental data for this specific compound has been found in the public domain. The information herein is intended for research and development purposes only.

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound, characterized by a chloro substitution at the 5-position and an ethanone group at the 2-position, is poised to interact with various biological targets. This technical guide consolidates the current understanding of related benzofuran derivatives to propose a potential mechanism of action for the title compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of key cellular pathways.

Proposed Mechanism of Action: Anticancer Activity

Based on extensive research into the benzofuran class of compounds, the primary hypothesized mechanism of action for this compound is the induction of anticancer effects through a multi-faceted approach involving kinase inhibition, induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS).

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several benzofuran derivatives have been shown to inhibit this pathway. It is proposed that this compound may act as an inhibitor of key kinases within this cascade, leading to a downstream reduction in cell proliferation and survival.

-

Hypothesized Action: The compound could bind to the ATP-binding pocket of PI3K or mTOR, preventing the phosphorylation of their downstream targets. This would lead to the deactivation of Akt, a central node in the pathway, and subsequently inhibit the phosphorylation of proteins involved in cell cycle progression and protein synthesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzofuran derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Hypothesized Action: this compound may trigger apoptosis by:

-

Altering the Bax/Bcl-2 Ratio: Increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activating Caspases: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.

-

Cell Cycle Arrest

By interfering with the cell cycle, anticancer agents can prevent the proliferation of cancer cells. Benzofuran derivatives have been observed to cause cell cycle arrest, most commonly at the G2/M phase.

-

Hypothesized Action: The compound may induce cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. This could involve the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which would halt the progression of the cell cycle and prevent cell division.

Generation of Reactive Oxygen Species (ROS)

An imbalance between the production of reactive oxygen species and the cell's antioxidant defenses leads to oxidative stress, which can induce cellular damage and apoptosis. Some benzofuran derivatives have been shown to exert their cytotoxic effects by increasing intracellular ROS levels.

-

Hypothesized Action: this compound could disrupt mitochondrial function or other cellular processes, leading to an overproduction of ROS. This surge in ROS can damage DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic activities of various benzofuran derivatives against different cancer cell lines. This data provides a comparative basis for the potential potency of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |

| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung) | 0.08 | [2] |

| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol | A549 (Lung) | 0.06 | [2] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar 2-acetylbenzofurans.[4]

-

Reaction: To a solution of 5-chlorosalicylaldehyde (1 equivalent) and chloroacetone (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents).

-

Conditions: Heat the mixture at 80°C and stir for 48-96 hours.

-

Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like diethyl ether. The organic layers are then combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathway.[5]

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

-

Cell Treatment: Treat cells with the compound for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases.[8][9]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3 and -7.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.[2][10][11]

-

Cell Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.

-

RNAse Treatment: Wash the fixed cells and treat with RNase A to remove RNA.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[12][13]

-

Cell Loading: Treat cells with the compound, then incubate them with DCFH-DA solution (typically 10 µM) for 20-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of microtubules.[14][15]

-

Reaction Setup: In a 96-well plate, combine purified tubulin protein with a GTP-containing buffer.

-

Compound Addition: Add various concentrations of the test compound.

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the polymerization of tubulin by measuring the change in absorbance (turbidity) at 340 nm over time using a plate reader. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

References

- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Substituted 1-Benzofuran-2-yl Ethanones: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Among its many derivatives, substituted 1-benzofuran-2-yl ethanones (or 2-acetylbenzofurans) have emerged as exceptionally versatile building blocks in medicinal chemistry. The ethanone moiety provides a reactive handle for extensive chemical modification, enabling the generation of diverse compound libraries.[4][5] These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] This guide provides a comprehensive review of the synthesis, chemical reactivity, and biological applications of substituted 1-benzofuran-2-yl ethanones, offering field-proven insights and detailed protocols to aid researchers in the design and development of novel therapeutic agents.

The Benzofuran-2-yl Ethanone Scaffold: A Foundation for Drug Discovery

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][8] Its derivatives are known to modulate a wide array of biological targets, leading to applications as antiviral, antitumor, antihyperglycemic, analgesic, and anti-inflammatory agents.[2][6] The 1-benzofuran-2-yl ethanone framework is particularly significant. The acetyl group at the C-2 position not only influences the electronic properties of the heterocyclic system but also serves as a key synthetic intermediate, allowing for the construction of more complex molecules such as chalcones, oximes, pyrazolines, and quinolines.[5][10] This chemical tractability, combined with the inherent biological activities of the benzofuran core, makes this class of compounds a fertile ground for identifying novel drug candidates.

Synthetic Strategies for the Benzofuran-2-yl Ethanone Core

The construction of the substituted 1-benzofuran-2-yl ethanone core can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the benzene ring.

Perkin-Type Ring Closure Reactions

A prevalent and efficient strategy involves the reaction of a substituted phenol with an α-haloketone, which proceeds via initial O-alkylation followed by an intramolecular cyclization. Two primary variations of this approach are widely employed.

-

From o-Hydroxyacetophenones: The direct reaction between a substituted o-hydroxyacetophenone and chloroacetone in the presence of a base like potassium carbonate (K₂CO₃) is a straightforward method to produce 3-methyl-1-benzofuran-2-yl ethanones.[6] The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the chloroacetone. The subsequent intramolecular aldol-type condensation and dehydration yield the benzofuran ring. This method is robust and tolerates a variety of substituents on the aromatic ring.

-

From Salicylaldehydes (Rap-Stoermer Reaction): In a related classical method, substituted salicylaldehydes are reacted with α-haloketones in the presence of a base.[1][4] This pathway, known as the Rap-Stoermer reaction, is catalyzed by bases like triethylamine and proceeds through a Dieckmann-like aldol condensation to afford the 2-acetylbenzofuran derivatives in high yields.[1]

Metal-Catalyzed Cyclization Strategies

Modern organometallic chemistry offers powerful tools for benzofuran synthesis, often providing access to substitution patterns that are difficult to achieve via classical methods. Palladium- and copper-catalyzed reactions are particularly prominent.[1][11] For instance, a Sonogashira coupling between a terminal alkyne and an iodophenol, catalyzed by both palladium and copper complexes, can generate a 2-(alkynyl)phenol intermediate.[1][11] This intermediate then undergoes intramolecular cyclization to form the benzofuran ring, which can be subsequently acylated to install the ethanone group.

Caption: Key synthetic routes to the 1-benzofuran-2-yl ethanone core.

Detailed Experimental Protocol: Synthesis from o-Hydroxyacetophenone

The following protocol is adapted from a reported synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[6]

Objective: To synthesize a substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone.

Materials:

-

Substituted o-hydroxyacetophenone (1.0 eq, 16.6 mmol)

-

Chloroacetone (1.0 eq, 16.6 mmol, 1.32 mL)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 33.2 mmol, 4.6 g)

-

Acetonitrile (30 mL)

-

Deionized Water (H₂O)

-

Diethyl Ether (Et₂O)

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted o-hydroxyacetophenone (16.6 mmol), chloroacetone (16.6 mmol), and potassium carbonate (33.2 mmol) to acetonitrile (30 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 48 to 96 hours depending on the substrate.

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with deionized water (20 mL) to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.[6]

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Chemical Reactivity and Derivatization

The 1-benzofuran-2-yl ethanone scaffold is a hub for chemical derivatization. The acetyl group and the benzofuran ring system both offer sites for modification, enabling the creation of large and structurally diverse libraries of compounds for biological screening.

-

Reactions at the Acetyl Group: The carbonyl and adjacent methyl group are highly reactive.

-

Condensation Reactions: Reaction with hydrazines or hydroxylamine yields hydrazones and oximes, respectively.[4][12] These derivatives often exhibit distinct biological profiles from the parent ketone.

-

Chalcone Synthesis: Base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes produces benzofuran-chalcone hybrids, a class of compounds well-known for potent anticancer and anti-inflammatory activities.[5]

-

α-Halogenation: The methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS), to form α-bromoacetyl derivatives.[6] These brominated intermediates are powerful electrophiles, ideal for synthesizing ethers, esters, and other derivatives via nucleophilic substitution.

-

-

Reactions at the Benzofuran Ring: Electrophilic aromatic substitution can occur on the benzene portion of the scaffold. The position of substitution is directed by the existing substituents. For example, electron-donating groups like methoxy (-OCH₃) can activate the ring towards further substitution, such as bromination.[6]

Caption: Major derivatization pathways of the 1-benzofuran-2-yl ethanone core.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 1-benzofuran-2-yl ethanone have been extensively evaluated for a range of biological activities. The structure-activity relationship (SAR) studies reveal that subtle changes in substitution patterns can lead to significant differences in potency and selectivity.

Anticancer Activity

Numerous substituted 1-benzofuran-2-yl ethanones exhibit potent cytotoxic activity against a variety of human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and breast cancer (MCF-7).[6][7][13]

-

Key Structural Features for Cytotoxicity:

-

Halogenation: The introduction of halogen atoms, particularly bromine, onto the scaffold is a recurring theme in active compounds. Bromoalkyl groups at the C-3 position, such as in 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, have been shown to be highly cytotoxic.[6] Fluorine substitution has also been noted to increase potency.[7]

-

Alkoxy Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups on the benzene ring often enhance anticancer activity.[6] Their position influences selectivity; for example, certain derivatives have shown selective action against K562 leukemia cells with minimal toxicity to healthy cells.[6][13]

-

Hybrid Molecules: Hybrid structures incorporating other pharmacophores like quinazolinone or imidazole have emerged as potent cytotoxic agents.[7]

-

-

Mechanism of Action: The anticancer effects of these compounds are often mediated through the induction of apoptosis.[6][13] Studies have shown that active derivatives can increase the generation of reactive oxygen species (ROS) in cancer cells, disrupt the mitochondrial membrane potential, and activate caspases (e.g., Caspase-3/7), leading to programmed cell death.[6][14] Some derivatives have also been identified as inhibitors of tubulin polymerization.[6]

Antimicrobial Activity

The benzofuran scaffold is a well-established source of antimicrobial agents.[15] Ethanone derivatives have shown inhibitory activity against both bacteria and fungi.

-

Antibacterial Activity: Activity has been reported against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli.[4][6][16] For instance, certain brominated derivatives have demonstrated moderate activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 16-64 µg/mL.[6][13] The conversion of the ethanone to an O-benzoyloxime was found to yield one of the most active derivatives against both S. aureus and E. coli.[4][16]

-

Antifungal Activity: Derivatives have also been tested against fungi such as Candida albicans.[4][15] Studies suggest that substitutions on an oxime residue can modulate antifungal efficacy, with unsubstituted or small alkyl groups leading to more effective compounds.[15]

Anti-inflammatory Activity

Several 1-benzofuran-2-yl ethanone derivatives have demonstrated significant anti-inflammatory properties.[6][8]

-

Mechanism of Action: The primary mechanism often involves the inhibition of key inflammatory mediators. Active compounds have been shown to inhibit the release of pro-inflammatory interleukin 6 (IL-6) and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][8] Docking studies have suggested that some of these compounds may bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[14] This suggests potential as non-steroidal anti-inflammatory agents (NSAIDs) with potentially fewer side effects.[9][14]

Summary of Biological Activity Data

| Compound/Derivative Class | Substitution Pattern | Biological Target/Assay | Reported Activity (IC₅₀ / MIC) | Reference |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4-OCH₃, 6-OCH₃ | Cytotoxicity vs. K562 cells | IC₅₀ ≈ 5 µM | [6] |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4-OCH₂CH₃ | Cytotoxicity vs. K562 cells | IC₅₀ ≈ 10 µM | [6] |

| Brominated Benzofuran Derivative | Bromine at C-7 | Antimicrobial vs. Gram-positive | MIC = 16-64 µg/mL | [6] |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | 2-mesityl, O-benzoyloxime | Antimicrobial vs. S. aureus, E. coli | Most active in its series | [4][16] |

| Aza-benzofuran derivatives | Nitrogen in the furan ring | NO inhibition (anti-inflammatory) | IC₅₀ = 16.5 - 17.3 µM | [8] |

Conclusion and Future Perspectives

Substituted 1-benzofuran-2-yl ethanones represent a highly valuable and versatile class of compounds in the field of drug discovery. The straightforward and robust synthetic methodologies, coupled with the chemical reactivity of the acetyl group, provide a powerful platform for generating chemical diversity. The extensive research highlighted in this guide demonstrates that this scaffold is a consistent source of lead compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While many compounds show potent biological effects, the precise molecular targets often remain to be fully elucidated. Advanced proteomic and genomic approaches can help identify specific protein interactions and signaling pathways.

-

Rational Design: The growing body of SAR data should be leveraged in combination with computational modeling and docking studies to rationally design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: While cancer, infection, and inflammation are well-explored, the diverse activities of benzofurans suggest that these derivatives could be valuable for other conditions, such as neurodegenerative diseases and metabolic disorders.[2][7]

By integrating modern synthetic strategies with a deep understanding of structure-activity relationships, the 1-benzofuran-2-yl ethanone scaffold will undoubtedly continue to be a cornerstone in the development of novel therapeutics.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jopcr.com [jopcr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis is achieved through established methodologies for benzofuran ring formation. This document details the plausible synthetic pathways, including the well-established Perkin-like reactions and Friedel-Crafts acylation, providing detailed experimental protocols and relevant quantitative data. The information presented herein is intended to support researchers in the efficient synthesis and utilization of this versatile chemical building block.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance. The benzofuran scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. This compound, also known as 2-acetyl-5-chlorobenzofuran, serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro-substituent and the acetyl group at the 2-position makes it a versatile intermediate for further chemical modifications.

While a singular "discovery" event for this compound is not prominently cited, its existence and synthesis are a logical extension of the well-developed field of benzofuran chemistry. The primary synthetic routes are based on classical organic reactions tailored to construct the substituted benzofuran ring system.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for benzofuran ring construction. The most common strategies involve the reaction of a substituted phenol with a suitable three-carbon synthon to form the furan ring.

Synthesis from 5-Chlorosalicylaldehyde

A prevalent and logical synthetic route commences with 5-chlorosalicylaldehyde. This pathway typically involves an initial O-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

Figure 1: Synthesis of this compound from 5-chlorosalicylaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Formyl-4-chlorophenoxy)acetone

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents).

-

To this stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate ether, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(2-formyl-4-chlorophenoxy)acetone in a suitable solvent such as ethanol or methanol.

-

Add a solution of a base, such as potassium hydroxide or sodium hydroxide (2-3 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours until the cyclization is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Friedel-Crafts Acylation of 5-Chlorobenzofuran

An alternative approach involves the direct acylation of 5-chlorobenzofuran at the 2-position using a Friedel-Crafts reaction. This method is contingent on the availability of the 5-chlorobenzofuran starting material.

Reaction Scheme:

Figure 2: Friedel-Crafts acylation of 5-chlorobenzofuran.

Experimental Protocol:

-

To a cooled (0 °C) and stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (1.1-1.5 equivalents), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

-

After the addition is complete, add a solution of 5-chlorobenzofuran (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound. It should be noted that while the compound is commercially available, detailed synthetic and characterization data in peer-reviewed journals are not abundant. The data presented is a compilation from supplier information and analogous compounds.

| Parameter | Value |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported, but expected to be in the range of 100-120 °C based on analogs |

| Boiling Point | Not available |

| CAS Number | 1646-32-8[1] |

| Typical Reaction Yield | 60-80% (highly dependent on the chosen synthetic route and optimization) |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.7-7.4 (m, 3H, Ar-H), 7.3 (s, 1H, furan-H), 2.6 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): 189 (C=O), 154 (Ar-C-O), 152 (Ar-C-O), 130 (Ar-C-Cl), 128 (Ar-CH), 125 (Ar-CH), 122 (Ar-C), 115 (furan-CH), 112 (Ar-CH), 27 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~1580, 1480 (C=C aromatic stretching), ~1250 (C-O stretching) |

| Mass Spectrum (m/z) | M⁺ at 194/196 (due to ³⁵Cl/³⁷Cl isotopes) |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Figure 3: Generalized experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is readily achievable through established synthetic methodologies for benzofuran derivatives. While its specific "discovery" is not a landmark event in the chemical literature, its utility as a building block in medicinal and materials chemistry is evident. The synthetic routes outlined in this guide, particularly the pathway from 5-chlorosalicylaldehyde, offer reliable methods for its preparation. The provided experimental protocols and compiled data serve as a foundational resource for researchers engaged in the synthesis and application of this and related benzofuran compounds. Further research into optimizing these synthetic routes and exploring the diverse chemical transformations of this compound is encouraged to unlock its full potential in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-(5-chloro-1-benzofuran-2-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(5-chloro-1-benzofuran-2-yl)ethanone as a key building block in organic synthesis. This versatile ketone serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly chalcones and pyrazolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

This compound is a substituted benzofuran derivative that has emerged as a valuable starting material in the synthesis of bioactive molecules. The presence of the reactive acetyl group at the 2-position of the benzofuran ring allows for a variety of chemical transformations, most notably the Claisen-Schmidt condensation. This reaction provides a straightforward route to a diverse range of chalcones, which are important intermediates for the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds.[1]

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors, 5-chlorosalicylaldehyde and chloroacetone. The reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound[2]

-

Materials:

-

5-chlorosalicylaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

-

Procedure:

-

To a stirred solution of 5-chlorosalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Diagram of the Synthesis Workflow for this compound:

Application in Chalcone Synthesis via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcones. The Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes in the presence of a base affords a series of novel chalcones.[2] These compounds are valuable scaffolds in drug discovery.

Experimental Protocol: General Procedure for the Synthesis of 1-(5-chloro-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)[1][3]

-

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-